1-(3,4-Dihydroxyphenyl)hex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable aliphatic ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The enone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3,4-dihydroxyphenyl)but-1-en-3-one: Similar structure but with a shorter aliphatic chain.
(E)-1-(3,4-dihydroxyphenyl)pent-1-en-3-one: Similar structure but with a different aliphatic chain length.
Uniqueness
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is unique due to its specific chain length and the presence of both hydroxyl and enone functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
121501-47-1 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
InChI Key |
VLSRREFUCSCODC-GQCTYLIASA-N |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Isomeric SMILES |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyms |
1-Hexen-3-one, 1-(3,4-dihydroxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.